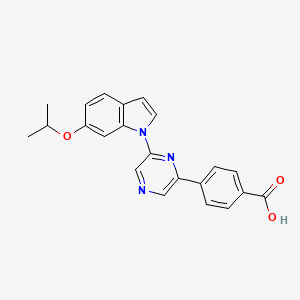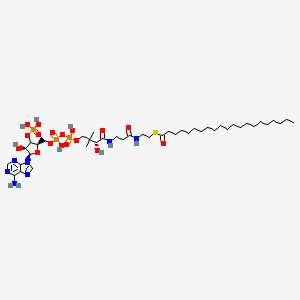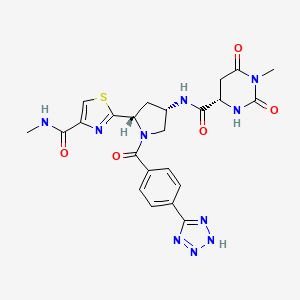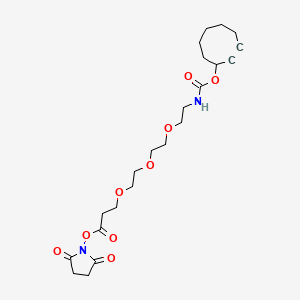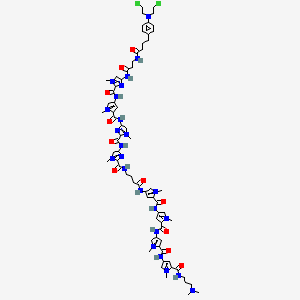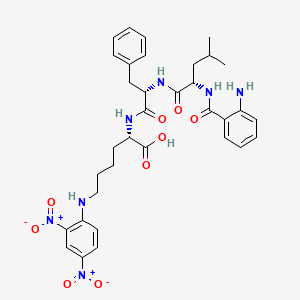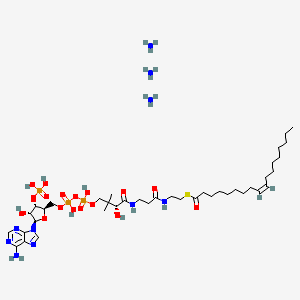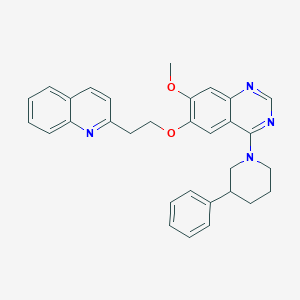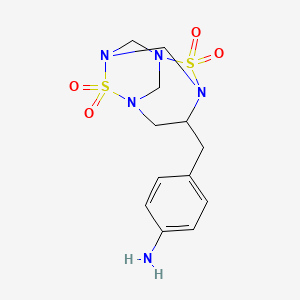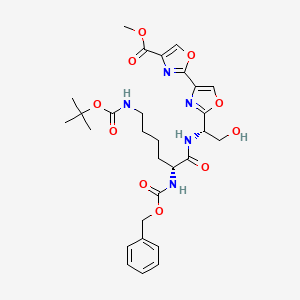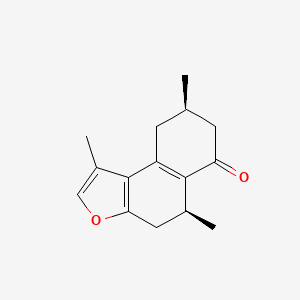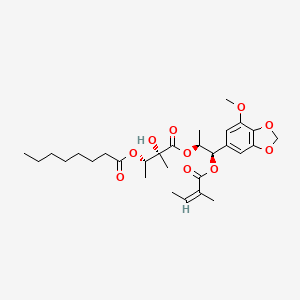
Neohelmanthicin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neohelmanthicin B is a phenylpropanoid compound isolated from the plant Thapsia garganica . This compound has garnered attention due to its cytotoxic properties against various cancer cell lines, including EL4, S180, and MCF7 . The molecular formula of this compound is C29H42O10, and it has a molecular weight of 550.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Neohelmanthicin B involves the extraction and purification from Thapsia garganica. The process includes harvesting the plant, followed by solvent extraction and chromatographic purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Neohelmanthicin B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the phenylpropanoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Neohelmanthicin B has several scientific research applications, including:
Chemistry: Used as a model compound to study phenylpropanoid chemistry and reaction mechanisms.
Medicine: Explored for its potential therapeutic applications due to its cytotoxic properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Neohelmanthicin B exerts its effects primarily through its cytotoxic properties. The compound targets cancer cells and induces cell death by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt cellular metabolism and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thapsigargin: Another compound isolated from Thapsia garganica, known for its cytotoxic properties.
Helmanthicin: A related phenylpropanoid with similar biological activities.
Uniqueness
Neohelmanthicin B is unique due to its specific cytotoxic profile against certain cancer cell lines, which distinguishes it from other phenylpropanoids. Its molecular structure and specific interactions with cellular targets contribute to its distinct biological activities .
Properties
Molecular Formula |
C29H42O10 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
[(2S,3R)-3-hydroxy-4-[(1R,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]oxy-3-methyl-4-oxobutan-2-yl] octanoate |
InChI |
InChI=1S/C29H42O10/c1-8-10-11-12-13-14-24(30)38-20(5)29(6,33)28(32)37-19(4)25(39-27(31)18(3)9-2)21-15-22(34-7)26-23(16-21)35-17-36-26/h9,15-16,19-20,25,33H,8,10-14,17H2,1-7H3/b18-9-/t19-,20-,25-,29+/m0/s1 |
InChI Key |
XUNRIPMOCLNINU-BOPPCVMBSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@@H](C)[C@](C)(C(=O)O[C@@H](C)[C@@H](C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C)O |
Canonical SMILES |
CCCCCCCC(=O)OC(C)C(C)(C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


